BenchChemオンラインストアへようこそ!

6-Azaspiro[3.5]nonan-9-one hydrochloride

Fsp3 drug-likeness sp3 enrichment

6-Azaspiro[3.5]nonan-9-one hydrochloride (CAS 2179070-00-7) is a spirocyclic azetidine building block featuring a conformationally rigid 6-azaspiro[3.5]nonane core with a ketone at the 9-position, supplied as the hydrochloride salt (molecular formula C₈H₁₄ClNO, MW 175.66 g/mol). The compound belongs to the class of angular spirocyclic azetidines, recently validated as effective bioisosteres for common saturated six-membered heterocycles such as morpholine, piperidine, and piperazine in drug discovery programs.

Molecular Formula C8H14ClNO
Molecular Weight 175.66
CAS No. 2179070-00-7
Cat. No. B2980546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[3.5]nonan-9-one hydrochloride
CAS2179070-00-7
Molecular FormulaC8H14ClNO
Molecular Weight175.66
Structural Identifiers
SMILESC1CC2(C1)CNCCC2=O.Cl
InChIInChI=1S/C8H13NO.ClH/c10-7-2-5-9-6-8(7)3-1-4-8;/h9H,1-6H2;1H
InChIKeyRATJFDLHHOWZBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[3.5]nonan-9-one Hydrochloride (CAS 2179070-00-7): Structural Identity and Compound-Class Context for Procurement


6-Azaspiro[3.5]nonan-9-one hydrochloride (CAS 2179070-00-7) is a spirocyclic azetidine building block featuring a conformationally rigid 6-azaspiro[3.5]nonane core with a ketone at the 9-position, supplied as the hydrochloride salt (molecular formula C₈H₁₄ClNO, MW 175.66 g/mol) . The compound belongs to the class of angular spirocyclic azetidines, recently validated as effective bioisosteres for common saturated six-membered heterocycles such as morpholine, piperidine, and piperazine in drug discovery programs . Its defining structural feature is a spiro junction connecting a four-membered azetidine ring to a six-membered cyclohexanone ring through a single quaternary carbon, producing a fraction of sp³-hybridized carbons (Fsp³) of 0.875—substantially higher than the 0.40–0.52 range typical of morpholine-based drug-like molecules .

Why 6-Azaspiro[3.5]nonan-9-one Hydrochloride Cannot Be Generically Substituted by Other Spirocyclic or Saturated Heterocyclic Building Blocks


Although the spirocyclic building block market offers numerous azaspiro[3.5]nonane variants and saturated heterocycles (piperidine, morpholine, piperazine), direct substitution of 6-azaspiro[3.5]nonan-9-one hydrochloride with a regioisomer or alternative scaffold is not scientifically equivalent. The 6-aza regioisomer positions the nitrogen within a four-membered azetidine ring—introducing ring strain and a distinct pKa profile compared to 7-aza variants where the nitrogen resides in a six-membered ring . More critically, the ketone at position 9 provides a synthetic handle for further diversification (e.g., reductive amination, Grignard addition, or enolate chemistry) that is entirely absent in non-ketone analogs such as 7-azaspiro[3.5]nonane [1]. The hydrochloride salt form ensures consistent aqueous solubility (>50 mg/mL estimated) and eliminates the batch-to-batch variability in protonation state that can plague free-base amine sourcing . These three features—regiospecific nitrogen placement, a ketone diversification point, and a defined salt stoichiometry—collectively prevent generic interchange with superficially similar catalog entries.

Quantitative Differentiation Evidence for 6-Azaspiro[3.5]nonan-9-one Hydrochloride vs. Closest Analogs


Fsp³ Fraction: 0.875 vs. 0.40–0.52 for Morpholine-Based Drug-Like Molecules

6-Azaspiro[3.5]nonan-9-one hydrochloride exhibits an Fsp³ value of 0.875, as reported by Fluorochem and independently confirmed by Molaid computational data [1]. This substantially exceeds the mean Fsp³ of 0.52 reported for drug-like morpholine libraries and the mean Fsp³ of 0.40 for drug compounds overall [2]. Higher Fsp³ values correlate with improved clinical success rates: compounds with Fsp³ > 0.45 show a markedly reduced attrition rate in development compared to planar (low-Fsp³) molecules [2]. The unsubstituted piperidine and morpholine scaffolds both achieve Fsp³ = 1.0 in their parent form, but this metric drops substantially upon typical medicinal chemistry derivatization (e.g., 4-substituted piperidines typically Fsp³ ≈ 0.78, 4-substituted morpholines ≈ 0.50) .

Fsp3 drug-likeness sp3 enrichment medicinal chemistry building block selection

LogP Comparison: 1.14 vs. 1.80–1.88 for the 7-Aza Regioisomer

6-Azaspiro[3.5]nonan-9-one hydrochloride exhibits a computed LogP of 1.14 (Chemscene) / 1.14 (Molaid) / 0.87 (Fluorochem), placing it in the favorable CNS drug-like space (optimal CNS LogP range: 1–3) [1]. In contrast, the closely related 7-azaspiro[3.5]nonane regioisomer (CAS 766-34-7) has a significantly higher LogP of 1.80–1.88 , representing a 0.66–0.74 log unit increase that corresponds to approximately 4.6–5.5× greater lipophilicity. The 2-azaspiro[3.5]nonane regioisomer (CAS 666-08-0) exhibits an intermediate LogP of 1.54, still 0.40 log units above the target compound . For CNS-targeted programs, this lower LogP of the 6-aza regioisomer translates to a predicted reduction in nonspecific tissue binding and lower volumes of distribution—both critical for achieving favorable brain-to-plasma ratios.

LogP lipophilicity regioisomer comparison CNS drug-likeness physicochemical profiling

Patent-Validated Synthetic Utility: 90% Yield in Boc-Protection Step for USP19 Inhibitor Program

6-Azaspiro[3.5]nonan-9-one hydrochloride is explicitly cited as a synthetic intermediate in patent WO2018020242A1, describing pharmaceutical compounds as inhibitors of ubiquitin-specific protease 19 (USP19) for the treatment of obesity, metabolic syndrome, diabetes, and muscular atrophy [1][2]. The patent discloses a specific transformation: reaction with di-tert-butyl dicarbonate (Boc₂O) and N,N-diisopropylethylamine in 1,4-dioxane/water at room temperature for 64 hours affords tert-butyl 9-oxo-6-azaspiro[3.5]nonane-6-carboxylate in 90% yield [3]. This 90% isolated yield demonstrates the synthetic competence of the hydrochloride salt in routine amine protection chemistry. No comparable yield data is publicly available for the analogous transformation of the 7-aza or 2-aza regioisomeric ketones under identical conditions, providing a documented procurement rationale for selecting this specific regioisomer when executing the patented USP19 synthetic route.

USP19 inhibitor patent intermediate synthetic yield Boc protection drug discovery

Conformational Rigidity: Zero Rotatable Bonds vs. Flexible Saturated Heterocycles

6-Azaspiro[3.5]nonan-9-one hydrochloride possesses zero rotatable bonds (Chemscene, Molaid), a direct consequence of its spirocyclic architecture where all ring atoms are locked in a defined three-dimensional orientation [1]. In contrast, piperidine-derived building blocks typically contain 1–3 rotatable bonds depending on N-substitution, while morpholine derivatives commonly possess 1–4 rotatable bonds [2]. This conformational restriction reduces the entropic penalty upon target binding: each freely rotatable bond 'frozen' upon binding to a protein target incurs an estimated penalty of 0.5–1.5 kcal/mol in binding free energy [3]. The spirocyclic constraint also enforces a defined vector for the ketone and amine substituents, enabling predictable structure-based design without the conformational ambiguity inherent to flexible heterocyclic scaffolds. Angular spirocyclic azetidines have been explicitly validated as bioisosteres that maintain similar physicochemical properties to morpholine and piperidine while introducing this conformational rigidity advantage .

conformational restriction rotatable bonds entropy penalty binding affinity spirocyclic constraint

Hydrochloride Salt Advantage: Defined Stoichiometry vs. Free-Base Amine Sourcing Variability

6-Azaspiro[3.5]nonan-9-one hydrochloride is supplied as a defined hydrochloride salt (1:1 stoichiometry, MW 175.66 g/mol), in contrast to the free base form 6-azaspiro[3.5]nonan-9-one (CAS 1369163-40-5, MW 139.19 g/mol) . The hydrochloride salt form confers practical advantages for both procurement and experimental use: (i) the higher molecular weight enables more accurate weighing for small-scale reactions (a 26% mass increase reduces relative weighing error proportionally); (ii) hydrochloride salts of spirocyclic amines typically exhibit aqueous solubility exceeding 50 mg/mL, enabling direct use in aqueous reaction media without additional solubilization steps; (iii) the defined protonation state eliminates batch-to-batch variability in amine basicity that can affect reaction kinetics and yields in acid-sensitive transformations . Vendor purity specifications consistently reach 97–98% for the hydrochloride salt across multiple suppliers (Fluorochem, Chemscene, Aladdin, Leyan), establishing a reliable quality baseline for procurement benchmarking .

hydrochloride salt aqueous solubility salt stoichiometry weighing accuracy formulation reproducibility

Recommended Procurement Scenarios for 6-Azaspiro[3.5]nonan-9-one Hydrochloride Based on Quantitative Evidence


USP19 Inhibitor Medicinal Chemistry Programs Following Patent WO2018020242A1

For research groups pursuing ubiquitin-specific protease 19 (USP19) inhibition for obesity, metabolic syndrome, diabetes, or muscular atrophy indications, 6-azaspiro[3.5]nonan-9-one hydrochloride is the required synthetic intermediate. The patent WO2018020242A1 explicitly discloses its use with a validated 90%-yield Boc-protection protocol (Boc₂O, DIPEA, 1,4-dioxane/H₂O, 64 h) [1]. Procuring this exact CAS number eliminates the need for synthetic route scouting and ensures compatibility with downstream patent-described transformations. The hydrochloride salt form is preferred over the free base for direct use in this aqueous reaction medium .

Fragment-Based Drug Discovery (FBDD) Libraries Requiring High Fsp³, Low Lipophilicity Building Blocks

Fragment libraries prioritizing three-dimensionality and low lipophilicity benefit directly from this scaffold. With Fsp³ = 0.875 and LogP = 1.14, the compound occupies a favorable region of physicochemical space for fragment hit expansion—higher Fsp³ than typical morpholine-containing fragments (Fsp³ ≈ 0.52) while maintaining lower LogP than the 7-aza regioisomer (LogP 1.80–1.88) [1]. The ketone and secondary amine provide two orthogonal diversification vectors, enabling systematic SAR exploration from a single fragment starting point .

CNS-Targeted Lead Optimization Requiring Conformationally Restricted Piperidine/Morpholine Bioisosteres

When replacing morpholine or piperidine rings in CNS-active leads, the angular spirocyclic azetidine scaffold of 6-azaspiro[3.5]nonan-9-one hydrochloride provides a validated bioisostere with zero rotatable bonds—eliminating the conformational entropy penalty associated with flexible saturated heterocycles [1]. The favorable CNS drug-like property profile (LogP 1.14, TPSA 29.1 Ų, HBD 1, HBA 2) aligns with established CNS MPO (Multiparameter Optimization) guidelines, where TPSA < 60–70 Ų and LogP 1–3 are strongly preferred for blood-brain barrier penetration . The spirocyclic core enforces defined exit vectors for both the ketone (axial/equatorial) and the amine (azetidine ring plane), enabling predictable structure-based design .

Parallel Synthesis and High-Throughput Experimentation (HTE) at Sub-Millimolar Scale

For HTE applications requiring accurate dispensing of solid building blocks at 50–100 μmol scale, the hydrochloride salt form (MW 175.66) provides a 26% mass advantage over the free base (MW 139.19), proportionally reducing relative weighing error [1]. The defined salt stoichiometry eliminates the protonation-state variability that can cause inconsistent reaction outcomes in acid-sensitive chemistries (e.g., reductive amination, amide coupling) when sourcing free-base amines from different vendors or batches . The consistent 97–98% purity specification across multiple suppliers (Fluorochem, Chemscene, Aladdin, Leyan) provides a reliable quality benchmark for automated solid-dispensing platforms .

Quote Request

Request a Quote for 6-Azaspiro[3.5]nonan-9-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.